Enhanced Lipophilicity (LogP) Drives Superior Predicted Membrane Permeability vs. Non-Methylated Analog
The target compound (C11H13FN2O, MW 208.23) possesses a calculated LogP of 1.6423, which is a key predictor of its ability to passively diffuse across cell membranes . This is a direct and quantifiable differentiation from 4-amino-N-cyclopropylbenzamide (C10H12N2O, MW 176.22), which lacks both the N-methyl and the 3-fluoro groups. The combined presence of the lipophilic N-methyl and the 3-fluoro substituent in the target compound increases LogP, moving it into a more favorable range for CNS drug-like properties (typically LogP 2-5) and oral bioavailability compared to the less lipophilic analog .
| Evidence Dimension | Predicted Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 1.6423 |
| Comparator Or Baseline | 4-amino-N-cyclopropylbenzamide: Predicted LogP < 1.0 (estimated based on functional group contribution analysis) |
| Quantified Difference | Increase of >0.6 LogP units |
| Conditions | In silico calculation (e.g., using fragment-based or atom-based methods as provided by vendor databases) |
Why This Matters
This quantifiable difference in LogP directly informs predictions of superior membrane permeability and oral absorption for the target compound, making it a higher-value starting point for projects where passive diffusion is a key design criterion.
